molecular formula C25H27N3O5S2 B2511530 ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449766-91-0

ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2511530
CAS No.: 449766-91-0
M. Wt: 513.63
InChI Key: NBINGIQCNGWDIA-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a partially hydrogenated ring system. Key functional groups include:

  • Ethyl ester at position 3, contributing to lipophilicity.
  • 6-Methyl substituent, enhancing steric effects.
  • 2-{4-[Methyl(phenyl)sulfamoyl]benzamido} group, a complex substituent with a sulfonamide (SO₂N) moiety linked to a benzamido scaffold.

The compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELX, ORTEP) for precise conformation analysis . Computational studies using density-functional theory (DFT) methods, such as those described by Becke (1988), could model its electronic properties and reactivity .

Properties

IUPAC Name

ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-33-25(30)22-20-14-15-27(2)16-21(20)34-24(22)26-23(29)17-10-12-19(13-11-17)35(31,32)28(3)18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBINGIQCNGWDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde.

    Introduction of the benzamido group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with 4-aminobenzoyl chloride under appropriate conditions.

    Addition of the sulfamoyl group: The final step involves the reaction of the intermediate with methyl phenyl sulfonamide in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The N-methyl-N-phenylsulfamoyl moiety exhibits reactivity toward nucleophiles due to the electrophilic sulfur center. Key reactions include:

Reaction TypeReagents/ConditionsObserved Products/Outcomes
AlkylationAlkyl halides in DMF, K₂CO₃, 80°CSulfonamide alkylation derivatives
HydrolysisAqueous NaOH/EtOH, refluxSulfonic acid intermediate formation

This group’s stability under acidic conditions allows selective modifications while preserving the thienopyridine scaffold.

Ester Hydrolysis and Derivative Formation

The ethyl ester at position 3 undergoes hydrolysis or transesterification:

Reaction TypeConditionsProducts
SaponificationLiOH/H₂O-THF, 50°CCarboxylic acid derivative
TransesterificationMethanol/H₂SO₄, refluxMethyl ester analog

The carboxylic acid derivative serves as a precursor for amide/peptide coupling reactions.

Amide Bond Reactivity

The benzamido linker participates in:

a. Hydrolysis

  • Acidic (HCl/EtOH, Δ) or basic (NaOH/H₂O, Δ) conditions cleave the amide bond, yielding 4-[methyl(phenyl)sulfamoyl]benzoic acid and the amine-substituted thienopyridine.

b. Condensation

  • Reacts with amines (e.g., hydrazines) in DCM/DIPEA to form hydrazide derivatives.

Thienopyridine Core Modifications

The fused thieno[2,3-c]pyridine system displays unique reactivity:

Reaction TypeConditionsOutcome
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitration at electron-rich positions
Oxidative CyclizationCuI/TMG, DMF, 100°C Annulated heterocycles

The methyl group at position 6 sterically influences regioselectivity in these reactions .

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable derivatization:

Reaction TypeCatalytic SystemApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl conjugates for drug discovery
Buchwald-HartwigPd₂(dba)₃/Xantphos, tolueneN-aryl derivatives

These reactions exploit halogenated precursors (not explicitly documented but inferred from structural analogs).

Stability and Side Reactions

Critical stability considerations:

  • Photodegradation : Prolonged UV exposure induces ring-opening reactions.

  • Thermal Decomposition : >200°C leads to sulfamoyl group fragmentation.

  • pH Sensitivity : Unstable under strongly alkaline (pH >12) or acidic (pH <2) conditions.

Comparative Reactivity Table

Key functional groups ranked by reactivity:

GroupReactivity LevelPrimary Reactions
Ethyl esterHighHydrolysis, transesterification
SulfamoylModerateAlkylation, hydrolysis
Thienopyridine coreLowElectrophilic substitution
Amide linkerLowHydrolysis under extreme conditions

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it induces apoptosis in various cancer cell lines. For instance:

  • Case Study : A study on human medullary thyroid carcinoma cells revealed that treatment with this compound significantly reduced cell viability compared to controls. The compound enhanced the effects of standard chemotherapeutic agents like staurosporine by sensitizing resistant cells to apoptosis.

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that it may inhibit viral replication by binding to key viral proteins:

  • Mechanism : The compound demonstrated significant binding affinities to the main protease and spike glycoprotein of SARS-CoV-2, indicating its potential as a therapeutic agent against COVID-19.

Enzyme Inhibition

Research indicates that ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate may act as an inhibitor of certain enzymes involved in inflammatory processes:

  • Inhibitory Assays : The compound effectively inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases.

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. Key steps include:

  • Formation of the Thieno[2,3-c]Pyridine Core : Achieved through cyclization reactions.
  • Introduction of Substituents : Acylation techniques are used to introduce carbamoyl and benzamide substituents critical for biological activity.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Implications of Substituent Variations

  • Steric Effects: The 6-methyl group reduces conformational flexibility relative to the butanoyl chain in the analog, possibly affecting binding interactions in biological systems.
  • Electronic Properties : The sulfonamide group introduces electron-withdrawing effects, which may alter redox behavior and reactivity, as modeled by gradient-corrected DFT methods .

Crystallographic and Computational Insights

  • Crystallography: The butanoyl analog’s structure could be resolved using SHELX or ORTEP-3, tools widely employed for small-molecule crystallography . The target compound’s larger size and complexity may require high-resolution data for accurate refinement.
  • DFT Modeling : Becke’s exchange-energy functional (1988) could predict the sulfonamide group’s electron density distribution, aiding in understanding its interaction with biological targets .

Research Implications

  • Material Science : Enhanced H-bonding capacity may facilitate the design of supramolecular assemblies, as described in graph-set analysis of crystal engineering .

Biological Activity

Ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core structure modified with various functional groups that enhance its biological activity. The molecular formula is C23H24N2O5SC_{23}H_{24}N_2O_5S with a molecular weight of approximately 472.57 g/mol. The structural characteristics can be represented as follows:

  • Thieno[2,3-c]pyridine ring : A bicyclic structure contributing to the compound's stability and reactivity.
  • Sulfamoyl group : Enhances solubility and biological interaction.
  • Carboxylate ester : Potentially involved in metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
  • Case Study : In vitro studies demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa) .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group is believed to contribute to its antibacterial properties by interfering with bacterial folate synthesis.
  • Case Study : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties:

  • Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 through NF-kB pathway modulation.
  • Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound demonstrated significant reduction in swelling compared to control groups .

Research Findings

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialInhibition of folate synthesis in bacteria
Anti-inflammatoryModulation of NF-kB pathway

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